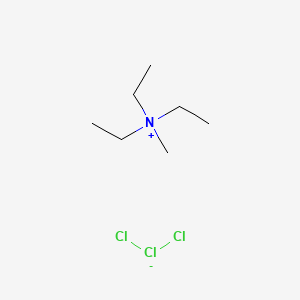
Triethyl-methylammonium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl-methylammonium trichloride (TMT) is an organochloride compound that is used in various scientific research applications. It is a quaternary ammonium salt with the molecular formula C6H15NCl3. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Triethyl-methylammonium trichloride has been used in various scientific research applications. It has been used in biochemistry and molecular biology studies to study protein-protein interactions, protein folding, and enzyme catalysis. It has also been used in cell biology research to study cell adhesion, signal transduction, and cell migration. In addition, it has been used in neuroscience research to study synaptic plasticity and neuronal development.
Wirkmechanismus
Triethyl-methylammonium trichloride is an inhibitor of protein-protein interactions. It binds to the hydrophobic pockets of proteins and prevents them from interacting with other proteins. This prevents the formation of complexes and can be used to study protein-protein interactions in vitro.
Biochemical and Physiological Effects
Triethyl-methylammonium trichloride has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi. It has also been found to inhibit the production of certain enzymes and proteins, such as proteases, kinases, and phosphatases. In addition, it has been found to inhibit the uptake of certain ions, such as calcium and magnesium.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Triethyl-methylammonium trichloride in lab experiments is its ability to inhibit protein-protein interactions. This makes it ideal for studying protein-protein interactions in vitro. However, it can also have some disadvantages. For example, it can be toxic at high concentrations and can cause cell death. In addition, it can also interfere with other biochemical reactions.
Zukünftige Richtungen
There are several potential future directions for research on Triethyl-methylammonium trichloride. One potential direction is to further study its effects on cell signaling and cell migration. Another potential direction is to study its effects on neurological processes, such as synaptic plasticity and neuronal development. In addition, it could be used to study the effects of environmental toxins on cellular processes. Finally, it could be used to study the effects of drugs on biochemical and physiological processes.
Synthesemethoden
Triethyl-methylammonium trichloride can be synthesized from the reaction of triethylmethylamine (TEMA) and hydrochloric acid (HCl). The reaction is carried out in an anhydrous environment to prevent the formation of water. The reaction produces a white solid that is then purified and dried. The resulting product is Triethyl-methylammonium trichloride.
Eigenschaften
InChI |
InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQYOSNSCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

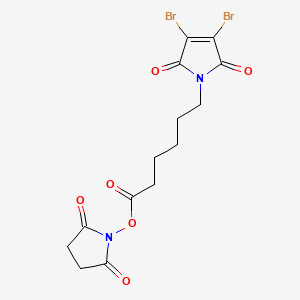
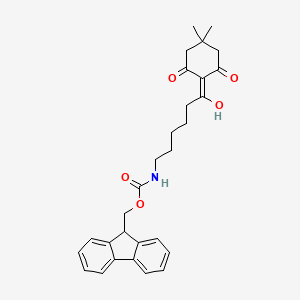
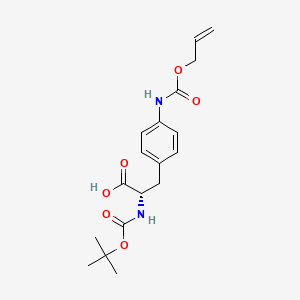

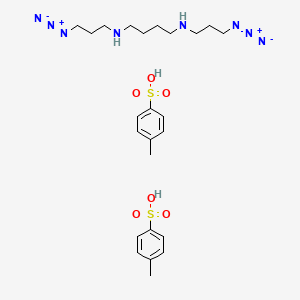
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)


![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)